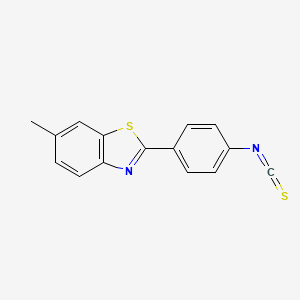

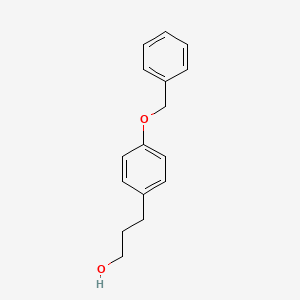

2-(4-异硫氰基苯基)-6-甲基-1,3-苯并噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazoles are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological and pharmacological properties. The compound 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole is a derivative of the benzothiazole family, which is known for its potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines . The biological activities of benzothiazoles are often attributed to their ability to undergo metabolic transformations, which may play a crucial role in their mechanism of action .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the cyclization of isothiocyanates with appropriate substrates. For instance, amino-1,3-benzoselenazoles, which are bioisosteres of benzothiazoles, can be synthesized from bis(o-aminophenyl)diselenide and isothiocyanates under metal-free conditions . Similarly, the reaction of methyl isothiocyanatoacetate with 2-aminothiophenol can lead to the formation of benzothiazolyl-imidazolidinone derivatives . These synthetic routes highlight the versatility of isothiocyanates in constructing the benzothiazole core and its derivatives.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using techniques such as X-ray crystal structure analysis. For example, the unexpected major product of the reaction between methyl isothiocyanatoacetate and 2-aminothiophenol was identified as a benzothiazolyl-imidazolidinone compound through X-ray analysis . This underscores the importance of structural characterization in understanding the properties and potential reactivity of benzothiazole derivatives.

Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including N-acetylation and oxidation, which are significant metabolic transformations for these compounds . The nature of the substituent on the benzothiazole ring can dictate the predominant metabolic process, with N-acetylation being a major pathway for certain derivatives . The metabolic formation of hydroxylated derivatives has also been studied, revealing insights into the role of oxidation in the antitumor activity of benzothiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazoles are closely related to their structure and the nature of their substituents. The antitumor activity of benzothiazoles is selective, and their efficacy can be influenced by their ability to be taken up and metabolized by cancer cells . The selective profile of anticancer activity may be due to differential uptake and metabolism by cancer cell lines, leading to the accumulation of the drug and its metabolites in sensitive cells . The identification of hydroxylated metabolites and their lack of antitumor properties in vitro further contributes to the understanding of the physical and chemical behavior of these compounds .

科学研究应用

抗癌性能和机制

2-(4-异硫氰基苯基)-6-甲基-1,3-苯并噻唑及其衍生物表现出强大和选择性的抗癌性能,主要是由于它们能够通过细胞色素P450 1A1诱导和生物转化。这些化合物对各种癌细胞系表现出细胞毒活性。例如,2-(4-氨基苯基)苯并噻唑在体外和体内展示出选择性的抗肿瘤性能。机制涉及选择性代谢,形成活性和非活性代谢物。细胞色素P450 1A1在这一过程中发挥关键作用,其诱导对于执行抗肿瘤活性至关重要。在敏感肿瘤细胞中形成DNA加合物进一步强调了这些化合物的抗肿瘤效力。2-(4-氨基-3-甲基苯基)-5-氟苯并噻唑的赖氨酰酰胺前药是一个有望进行临床评估的候选药物,因为它能够在临床有效剂量下管理毒性副作用 (Bradshaw et al., 2002) (Leong et al., 2003)。

合成和改性以增强活性

已经做出了重大努力来合成和改性2-(4-异硫氰基苯基)-6-甲基-1,3-苯并噻唑衍生物,以增强其抗肿瘤活性。在苯并噻唑核周围引入氟原子和氨基酸结合是克服代谢失活和药物亲脂性所带来的限制的策略。此外,已合成了3-氰基-6,9-二甲基-4-亚氨基-2-甲硫基-4H-嘧啶[2,1-b][1,3]苯并噻唑及其2-取代衍生物,并在不同癌细胞系中展示出显著的体外抗癌活性。这些改性旨在改善这些化合物的药代动力学性质和治疗效果 (Waghmare et al., 2013)。

安全和危害

未来方向

属性

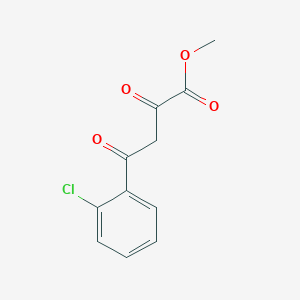

IUPAC Name |

2-(4-isothiocyanatophenyl)-6-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2S2/c1-10-2-7-13-14(8-10)19-15(17-13)11-3-5-12(6-4-11)16-9-18/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZBSJGNFLWZNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377927 |

Source

|

| Record name | 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole | |

CAS RN |

38985-69-2 |

Source

|

| Record name | 2-(4-Isothiocyanatophenyl)-6-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38985-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol](/img/structure/B1272067.png)

![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole](/img/structure/B1272068.png)

![2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile](/img/structure/B1272076.png)

![1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B1272089.png)

![4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B1272093.png)